

Application Notes and Protocols for Labeling Endogenous PARP16 with DB008

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Compound of Interest

Compound Name: DB008

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of **DB008**, a potent and selective covalent inhibitor, for the labeling and analysis of endogenous Poly(ADP-ribose) polymerase 16 (PARP16). PARP16, the sole endoplasmic reticulum (ER)-resident PARP family member, is an emerging therapeutic target in oncology.[1][2] **DB008** offers a unique tool for probing the catalytic activity and cellular functions of PARP16.[1]

Introduction to **DB008**

DB008 is a structure-guided designed, clickable, and covalent inhibitor of PARP16.[1] It incorporates an acrylamide electrophile that covalently modifies a non-conserved cysteine residue (Cys169) within the NAD⁺ binding pocket of PARP16, leading to irreversible inhibition. [1][2] This covalent binding mechanism provides high selectivity for PARP16 over other PARP family members.[1][3] Additionally, **DB008** possesses an ethynyl group, which serves as a "click handle" for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] This feature allows for the attachment of fluorescent tags or biotin for visualization and downstream applications.

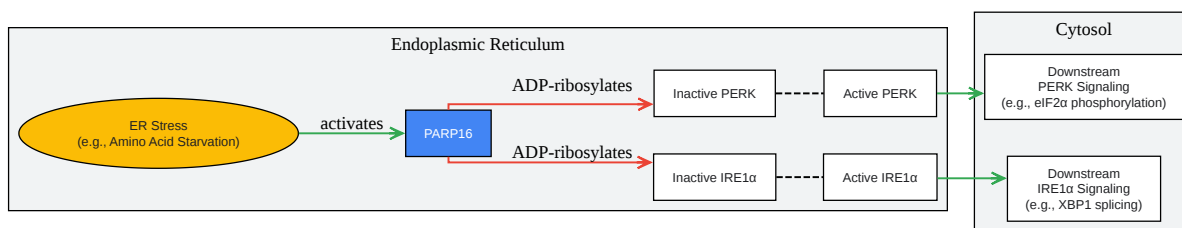
Quantitative Data Summary

The following table summarizes the key quantitative parameters of **DB008** for labeling endogenous PARP16.

Parameter	Value	Cell Line/System	Reference
IC50 for PARP16 Inhibition	0.27 μ M (275 nM)	Recombinant PARP16	[3] [4] [5]
Saturating Concentration for Endogenous PARP16 Labeling	300 nM	HEK293T cells	[1]
Time to Saturation of Labeling	Approximately 120 minutes	HEK293T cells	[1]
Competition IC50 (Talazoparib vs. DB008)	949 nM	In-cell competition assay	[1]

Signaling Pathway of PARP16 in the Unfolded Protein Response

PARP16 is a key regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[\[6\]](#)[\[7\]](#) PARP16 is a tail-anchored ER transmembrane protein that, upon ER stress, ADP-ribosylates and activates two key UPR sensors: PERK and IRE1 α .[\[6\]](#)[\[8\]](#) This activation is crucial for initiating downstream signaling to restore ER homeostasis.[\[6\]](#)

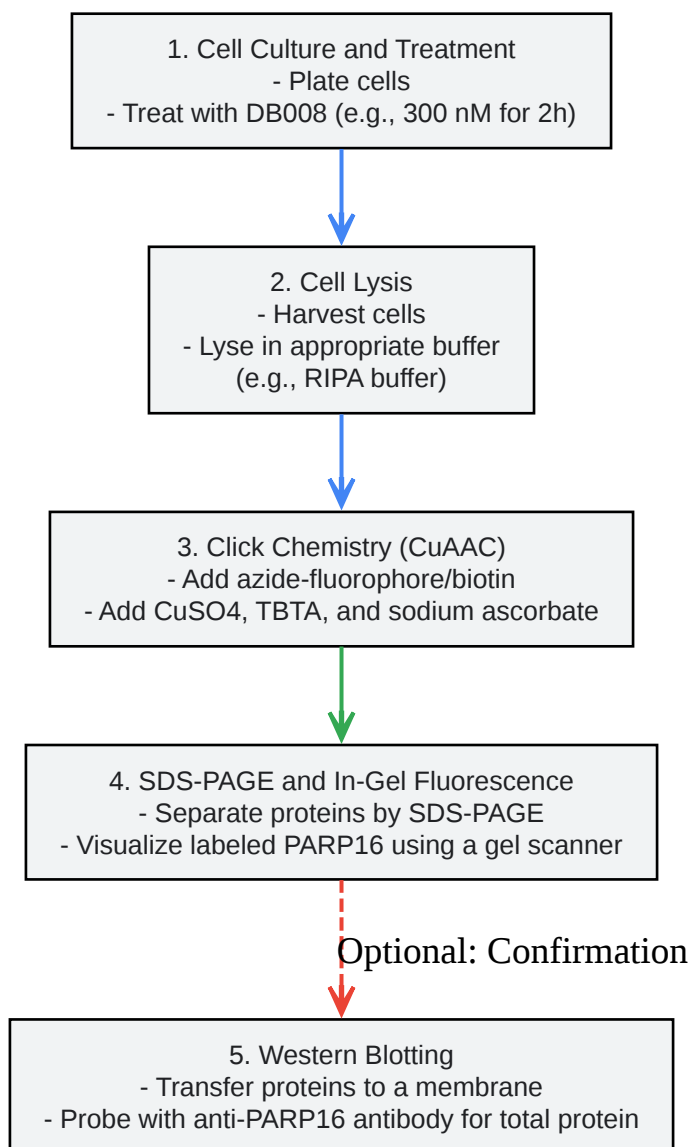


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Caption: PARP16 activation in the Unfolded Protein Response pathway.

Experimental Workflow for Labeling Endogenous PARP16

The following diagram outlines the general workflow for labeling endogenous PARP16 in cultured cells using **DB008**, followed by visualization via click chemistry and western blotting.



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Caption: Experimental workflow for **DB008**-mediated labeling of endogenous PARP16.

Detailed Experimental Protocols

Protocol 1: In-Cell Labeling of Endogenous PARP16 with **DB008**

This protocol describes the labeling of endogenous PARP16 in cultured mammalian cells.

Materials:

- Mammalian cell line expressing PARP16 (e.g., HEK293T, HAP1)

- Complete cell culture medium
- **DB008** stock solution (e.g., 10 mM in DMSO, store at -80°C)[4]
- Phosphate-buffered saline (PBS)
- Cell scrapers
- Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Procedure:

- Cell Seeding: Plate cells in a suitable culture dish (e.g., 6-well plate or 10 cm dish) and grow to 70-80% confluency.
- **DB008** Treatment:
 - Dilute the **DB008** stock solution in pre-warmed complete culture medium to the desired final concentration. For saturable labeling, a concentration of 300 nM is recommended.[1]
 - Remove the old medium from the cells and add the medium containing **DB008**.
 - Incubate the cells for the desired time. A time course experiment showed that saturation occurs at approximately 120 minutes.[1]
- Cell Harvest and Lysis:
 - After incubation, place the culture dish on ice.
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of ice-cold lysis buffer to the dish.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Transfer the supernatant (containing the labeled PARP16) to a new tube. The lysate is now ready for downstream applications such as click chemistry.

Protocol 2: Click Chemistry (CuAAC) for Visualization of **DB008**-Labeled PARP16

This protocol describes the attachment of a fluorescent azide reporter to the alkyne handle of **DB008**-labeled PARP16 in a cell lysate.

Materials:

- **DB008**-labeled cell lysate (from Protocol 1)
- Azide-fluorophore (e.g., TAMRA-azide, Alexa Fluor 488 azide) stock solution (e.g., 1 mM in DMSO)
- Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
- SDS-PAGE sample buffer

Procedure:

- Prepare the Click Reaction Mix: In a microcentrifuge tube, combine the following reagents in the order listed (volumes can be scaled as needed for a 50 µL final reaction volume):
 - **DB008**-labeled cell lysate (e.g., 40 µL containing 50-100 µg of protein)
 - Azide-fluorophore (e.g., 1 µL of 1 mM stock for a final concentration of 20 µM)
 - TCEP (e.g., 1 µL of 50 mM stock for a final concentration of 1 mM)
 - TBTA (e.g., 3 µL of 1.7 mM stock for a final concentration of 100 µM)

- CuSO₄ (e.g., 1 µL of 50 mM stock for a final concentration of 1 mM)
- Initiate the Reaction: Add sodium ascorbate (e.g., 1 µL of 50 mM stock for a final concentration of 1 mM) to initiate the click reaction.
- Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
- Sample Preparation for SDS-PAGE:
 - Add SDS-PAGE sample buffer to the reaction mixture.
 - Boil the sample at 95°C for 5-10 minutes.
 - The sample is now ready for analysis by in-gel fluorescence scanning and/or western blotting.

Protocol 3: In-Gel Fluorescence and Western Blot Analysis

This protocol describes the visualization of fluorescently labeled PARP16 and its confirmation by western blotting.

Materials:

- Click-reacted sample (from Protocol 2)
- SDS-PAGE gels
- Gel electrophoresis system
- Fluorescent gel scanner (e.g., Typhoon or ChemiDoc MP)
- Western blotting apparatus and reagents (transfer buffer, PVDF membrane, blocking buffer, primary and secondary antibodies)
- Primary antibody: anti-PARP16
- HRP-conjugated secondary antibody

- Chemiluminescent substrate

Procedure:

- SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
- In-Gel Fluorescence Scanning:
 - After electrophoresis, carefully remove the gel from the cassette.
 - Wash the gel briefly in deionized water.
 - Scan the gel using a fluorescent gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore. A band corresponding to the molecular weight of PARP16 (~35 kDa) should be visible in the **DB008**-treated samples.
- Western Blotting:
 - Transfer the proteins from the gel to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-PARP16 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system. This will confirm the identity of the fluorescently labeled band as PARP16.

Competition Labeling Experiments

DB008 can also be used in competition assays to evaluate other potential PARP16 inhibitors. [1] In this setup, cells are pre-incubated with the test compound before adding **DB008**. A reduction in the fluorescent signal from **DB008** labeling indicates that the test compound binds to the active site of PARP16.[1]

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

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References

- 1. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Technology Transfer | OHSU [apps.ohsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PARP16 is a tail-anchored endoplasmic reticulum protein required for the PERK and IRE1 α -mediated unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gene - PARP16 [maayanlab.cloud]
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